2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine
Description
2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine is a heterocyclic compound characterized by a partially saturated pyrazine ring with methyl groups at positions 5 and 6 and an isopropyl substituent at position 2. Dihydropyrazines are known for their roles in organic synthesis, biological activity, and applications in materials science .
Properties
CAS No. |
72648-18-1 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
5,6-dimethyl-2-propan-2-yl-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-6(2)9-5-10-7(3)8(4)11-9/h6,9H,5H2,1-4H3 |
InChI Key |
NPCOMLMKCBZSIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC(N=C1C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of two molecules of amino-acetone, which results in the formation of 2,5-dimethyl-3,6-dihydropyrazine. This intermediate can then be further modified to introduce the isopropyl group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Typically, these processes are carried out in controlled environments to maintain the stability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in the stereoselective synthesis of amino acids and other compounds.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and physical properties of dihydropyrazines are heavily influenced by substituents. Below is a comparative analysis with key analogs:
Key Observations :
Reactivity with Singlet Oxygen
Dihydropyrazines undergo oxidation and cyclization reactions. highlights solvent-dependent reactivity with singlet oxygen (¹O₂):
| Compound | Solvent | kT (×10⁵ M⁻¹s⁻¹) | Dominant Mechanism |
|---|---|---|---|
| 5,6-Dimethyl-2,3-dihydropyrazine (DMD) | N,N-Dimethylacetamide | 58.9 | Perepoxide exciplex formation |
| 5-Methyl-6-phenyl-2,3-dihydropyrazine (MPD) | Tributyl phosphate | 159.0 | Perepoxide exciplex + π-system stabilization |
The target compound’s isopropyl group may reduce reactivity compared to phenyl-substituted analogs due to electronic and steric effects.
Physical and Spectral Properties
- Crystal Structure: Analogs like 5,6-dimethylpyrazine-2,3-dione crystallize in monoclinic systems (e.g., P21/c) with hydrogen bonding influencing stability .
- Solubility : Lipophilic substituents (e.g., isopropyl) may reduce water solubility, necessitating organic solvents for handling .
- Spectral Data : NMR and UV-vis spectra (e.g., in and ) provide insights into electronic transitions and aggregation behavior.
Q & A
Q. What are the established synthetic routes for 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves condensation reactions between diamines and diketones. For example, 1,2-diaminopropane and a substituted pentanedione derivative can yield dihydropyrazine isomers under reflux conditions in acetic acid or ethanol . Key optimization parameters include:
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may promote isomerization.
- pH : Acidic conditions (pH 4–6) stabilize intermediates and reduce side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol/acetic acid mixtures favor cyclization .
Q. Table 1: Synthetic Methods Comparison
Q. What analytical techniques are most effective for characterizing 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine?
Answer:
- Mass Spectrometry (MS) : Fragmentation patterns distinguish isomers (e.g., m/z 136 for [M+H]+ in 2-ethyl-3,5-dimethylpyrazine vs. m/z 138 for dihydropyrazine derivatives) .
- NMR : H and C NMR resolve substituent positions (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm) .
- X-ray Crystallography : Definitive structural confirmation, as demonstrated for analogous dihydropyrazines .
Q. How do environmental conditions (pH, temperature) influence the stability of this compound?
Answer:
Q. Table 2: Stability Under Controlled Conditions
| Condition | Observation | Reference |
|---|---|---|
| pH 3, 25°C, 7 days | <5% degradation | |
| pH 9, 25°C, 7 days | 40% degradation (hydrolysis products) | |
| 150°C, N₂ atmosphere | Complete decomposition in 2h |
Advanced Research Questions
Q. What strategies resolve isomeric mixtures formed during synthesis?
Answer: Isomeric by-products (e.g., 3,5- vs. 3,6-dimethyl isomers) are separated via:
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) achieves baseline separation .
- Crystallization : Differential solubility in hexane/ethyl acetate mixtures isolates major isomers .
- Dynamic NMR : Monitors isomerization kinetics in solution, guiding kinetic vs. thermodynamic control .
Q. How can isotopic labeling (e.g., 15^1515N, 2^22H) be applied to study metabolic pathways?
Answer:
Q. Table 3: Isotopic Labeling Protocols
| Isotope | Precursor | Incorporation Efficiency (%) | Application | Reference |
|---|---|---|---|---|
| N | 1,2-diaminopropane-N₂ | 85–90 | Metabolic flux analysis | |
| H | 2,3-pentanedione-H₁₀ | 70–75 | Degradation kinetics |
Q. What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Simulates binding to olfactory receptors (e.g., OR51E2) using PyRx or AutoDock .
- DFT Calculations : Models electronic properties (HOMO/LUMO) to predict reactivity in nucleophilic environments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
